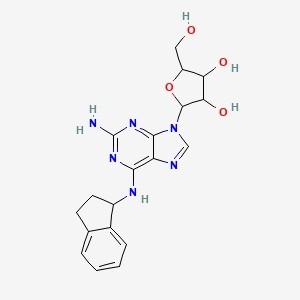
(R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine is a compound that combines the structural features of indene and adenosine. Indene is a bicyclic hydrocarbon, while adenosine is a nucleoside composed of adenine and ribose. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through various methods, including the cyclization of o-alkynylbenzyl alcohols or the reduction of indanones.
Adenosine Derivatization: Adenosine can be modified at the amino group to introduce the indene moiety. This can be achieved through nucleophilic substitution reactions where the amino group of adenosine reacts with an appropriate indene derivative.
Industrial Production Methods
Industrial production of ®-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indene moiety can undergo oxidation reactions to form indanones or other oxidized derivatives.
Reduction: Reduction of the indene moiety can lead to the formation of indanes.
Substitution: The amino group in the adenosine part of the molecule can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Indanones or other oxidized derivatives.
Reduction: Indanes.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include acting as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it interacts with receptors, it may mimic or block the action of natural ligands, thereby modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Adenosine Derivatives: Compounds like adenosine triphosphate (ATP) and adenosine monophosphate (AMP).
Uniqueness
®-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine is unique due to the combination of the indene and adenosine structures. This unique combination may confer distinct biological activities and properties not observed in other similar compounds.
Properties
Molecular Formula |
C19H22N6O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[2-amino-6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H22N6O4/c20-19-23-16(22-11-6-5-9-3-1-2-4-10(9)11)13-17(24-19)25(8-21-13)18-15(28)14(27)12(7-26)29-18/h1-4,8,11-12,14-15,18,26-28H,5-7H2,(H3,20,22,23,24) |
InChI Key |
HLFDVZFZEVPTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC(=N3)N)N(C=N4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















